N-((1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
A general, inexpensive, and versatile method for the synthesis of similar compounds involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a related compound, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, was obtained .Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms . The presence of –C=N– (3 o amine) and –C-NH– (2 o amine) groups is suggested by the appearance of IR stretching 1372–1321 cm −1 and 1338–1302 cm −1 of synthesized compound’s spectral data respectively .Chemical Reactions Analysis
The chemical reactions involving imidazole derivatives are diverse due to the amphoteric nature of imidazole, which shows both acidic and basic properties . The presence of N,N-dimethylformamide/sulfur in the reaction mixture can lead to different products .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “N-((1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide” are not mentioned in the retrieved papers.Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and molecular characterization of various compounds related to N-((1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide. For instance, Vishwanathan and Gurupadayya (2014) synthesized a series of novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine compounds, highlighting the compound's role as a precursor in developing potential therapeutic agents (Vishwanathan & Gurupadayya, 2014).
Antimicrobial and Anticancer Activities
Several studies have investigated the antimicrobial and anticancer properties of benzimidazole derivatives. For example, Khairwar, Mishra, and Singh (2021) synthesized and tested various Schiff bases derived from imidazole derivatives for antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Khairwar, Mishra, & Singh, 2021). Jafar et al. (2010) explored the synthesis, characterization, and biological activity of novel benzimidazole derivatives, indicating their potential in treating infections and cancer (Jafar, Vijayakumar, Venkatraman, & Venkatesh, 2010).
Radiosynthesis and Imaging Applications
Liu et al. (2012) described the radiosynthesis of potential PET tracers for orexin2 receptors, involving benzimidazole derivatives. Although the compounds did not show expected brain uptake, this study highlights the exploration of benzimidazole derivatives in developing diagnostic tools (Liu et al., 2012).
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1-phenylbenzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O/c28-22(23-13-21-25-17-8-4-5-9-18(17)26-21)15-10-11-20-19(12-15)24-14-27(20)16-6-2-1-3-7-16/h1-12,14H,13H2,(H,23,28)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBZNSPJIFQBDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)NCC4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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